N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide

anti-breast cancer benzo-fused heterocycles MDA-MB-231

N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide (CAS 1207022-17-0; molecular formula C₁₇H₁₃NO₄; molecular weight 295.29 g·mol⁻¹) is a synthetic small molecule combining a 1,3-benzodioxole moiety with a 3-oxo-2,3-dihydro-1H-indene-1-carboxamide scaffold. The compound is primarily encountered in early-stage drug-discovery screening libraries and is classified as a benzodioxole-indanone hybrid.

Molecular Formula C17H13NO4
Molecular Weight 295.294
CAS No. 1207022-17-0
Cat. No. B2996453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide
CAS1207022-17-0
Molecular FormulaC17H13NO4
Molecular Weight295.294
Structural Identifiers
SMILESC1C(C2=CC=CC=C2C1=O)C(=O)NC3=CC4=C(C=C3)OCO4
InChIInChI=1S/C17H13NO4/c19-14-8-13(11-3-1-2-4-12(11)14)17(20)18-10-5-6-15-16(7-10)22-9-21-15/h1-7,13H,8-9H2,(H,18,20)
InChIKeyIXMRREHLHQQXAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide (CAS 1207022-17-0) — Core Identity and Procurement-Relevant Profile


N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide (CAS 1207022-17-0; molecular formula C₁₇H₁₃NO₄; molecular weight 295.29 g·mol⁻¹) is a synthetic small molecule combining a 1,3-benzodioxole moiety with a 3-oxo-2,3-dihydro-1H-indene-1-carboxamide scaffold . The compound is primarily encountered in early-stage drug-discovery screening libraries and is classified as a benzodioxole-indanone hybrid. Publicly available peer-reviewed literature or authoritative database entries reporting quantitative biological or physicochemical data for this specific compound are extremely scarce; most online references originate from chemical vendor catalogues that provide only basic identifiers without experimental characterisation [1]. Consequently, any differentiation claims must be regarded as provisional and founded on class-level inference until direct comparative data become available.

Why Generic Substitution is Not Advisable for N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide (CAS 1207022-17-0)


Within the broader class of benzodioxole- and indanone-containing carboxamides, even subtle changes in the substitution pattern or the nature of the linker can profoundly alter target engagement, selectivity, and pharmacokinetic behaviour [1]. The 3-oxo-2,3-dihydro-1H-indene-1-carboxamide scaffold possesses a specific hydrogen-bonding geometry and conformational rigidity that differ from simpler indane or indole carboxamides; replacing this scaffold with a closed-ring indole or a flexible acetamide linker is expected to perturb binding to biological targets such as kinases, histone deacetylases, or transcription factors for which similar chemotypes have been optimised [1]. Furthermore, the 1,3-benzodioxole ring contributes distinct electron density and metabolic stability relative to dimethoxy-phenyl or dihydrobenzodioxine isosteres [1]. Because no public head-to-head data exist for this precise compound, end-users are cautioned that generic substitution with “in-class” analogues without experimental validation carries a high risk of loss of potency, altered selectivity, or unforeseen off-target effects.

Quantitative Differentiation Evidence for N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide (CAS 1207022-17-0) — Limited Evidence Advisory


Anti-Breast Cancer Activity — Class-Level Inference from Substituted Benzo-Fused Heterocycles

No direct quantitative data exist for N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide against any breast-cancer cell line. A review of enantiomerically pure substituted benzo-fused heterocycles demonstrated that several analogues bearing the benzodioxole and indene substructures exhibited IC₅₀ values in the low-micromolar range against MDA-MB-231 and MCF-7 cells [1]. The target compound is structurally related to these active chemotypes and is annotated as a “potential anti-breast cancer agent” in one research article [1], but the originating primary study could not be located in the present search. Therefore, the information that follows is class-level inference only.

anti-breast cancer benzo-fused heterocycles MDA-MB-231

Structural Differentiation from AVE-3085 — Scaffold Comparison

A well-characterised comparator is AVE-3085 (N-(2,3-dihydro-1H-inden-2-yl)-2,2-difluoro-1,3-benzodioxole-5-carboxamide), a potent endothelial nitric oxide synthase (eNOS) enhancer used in cardiovascular research . The target compound differs from AVE-3085 in three key structural features: (i) the carboxamide is linked via the benzodioxole nitrogen to the 3-oxo-2,3-dihydro-1H-indene scaffold rather than the inden-2-yl amine; (ii) the indene ring carries a 3-oxo substituent absent in AVE-3085; and (iii) the benzodioxole lacks the gem-difluoro substitution present in AVE-3085. No direct comparative biological data are available.

endothelial nitric oxide synthase AVE-3085 scaffold comparison

Putative HSF1 Pathway Inhibition — Preliminary BindingDB Data Verification

A BindingDB entry (BDBM50234074, CHEMBL4070633) initially returned by a search for this CAS number actually corresponds to CCT-245232 (a dihydrobenzodioxine-quinoline carboxamide), not the target compound [1]. The IC₅₀ of 2.8 nM for HSF1 pathway inhibition reported in that entry is therefore inapplicable. This highlights the critical importance of verifying chemical identity before using database-derived potency values for procurement decisions. To date, no authentic HSF1 or heat-shock-protein activity data have been published for N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide.

HSF1 heat shock factor 1 anti-cancer

Physicochemical Property Comparison with Close Analogues

Based on its molecular formula (C₁₇H₁₃NO₄, MW 295.29), the target compound has a lower molecular weight and fewer hydrogen-bond donors/acceptors than many polycyclic benzodioxole-containing screening compounds . A computational comparison with the analogue Benzo[1,3]dioxole-5-carboxylic Acid indan-1-ylamide (C₁₇H₁₅NO₃, MW 281.31) shows that the target compound adds one oxygen atom (3-oxo group) and eliminates two hydrogens, increasing polar surface area and metabolic susceptibility while retaining a similar logP window . No experimental logP, solubility, or permeability data are available for either compound.

drug-likeness physicochemical properties Lipinski

Application Scenarios for N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide (CAS 1207022-17-0) Based on Available Precedent


Pilot Screening in Triple-Negative Breast Cancer Models

Although no direct potency data exist, the compound’s structural relationship to benzodioxole-indene hybrids that were active against MDA-MB-231 cells supports its inclusion as a probe molecule in phenotypic anti-proliferative screens [1]. Researchers should benchmark against doxorubicin and include a structurally matched inactive control to distinguish scaffold-specific effects from general cytotoxicity.

Scaffold-Hopping Reference for eNOS vs. Kinase Selectivity Profiling

The target compound represents a scaffold-hop relative to AVE-3085 (eNOS enhancer ). Its distinct connectivity and oxidation state make it a useful comparator for selectivity panels that aim to decouple eNOS activity from kinase or transcription factor inhibition. Procurement for this purpose requires parallel acquisition of AVE-3085 as a positive control.

Physicochemical Property Benchmarking in MedChem Optimisation

The 3-oxo substituent differentiates this compound from the des-oxo indan-1-ylamide analogue, offering a matched molecular pair to experimentally assess the impact of ketone introduction on solubility, permeability, and metabolic stability . This scenario is relevant for laboratories optimising lead series that contain the indanone warhead.

Data-Gap Alert: Not a Validated HSF1 Inhibitor

A procurement advisory: this compound is frequently misassigned the HSF1 inhibitory activity of CCT-245232 due to database cross-referencing errors [2]. It must not be procured as an HSF1 tool compound. Any investigation of HSF1 mechanism requires de novo profiling and verification of target engagement.

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